1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride
A 30312 is a biochemical that may specifically overcome multidrug resistance without the serious hypotensive effects associated with calcium antagonists. It is a fused indole that has been found to overcome multidrug resistance in P388/Adr cells in vitro. It potentiates the cytotoxicity of the antitumor drugs Adriamycin, vinblastine, and vincristine in multidrug-resistant cells with no effect on drug-sensitive parent P388 cells.
Brand Name:
Vulcanchem
CAS No.:
144092-65-9
VCID:
VC0516509
InChI:
InChI=1S/C19H20N2O.ClH/c1-22-15-7-8-18-16(11-15)17-13-21(10-9-19(17)20-18)12-14-5-3-2-4-6-14;/h2-8,11,20H,9-10,12-13H2,1H3;1H
SMILES:
COC1=CC2=C(C=C1)NC3=C2CN(CC3)CC4=CC=CC=C4.Cl
Molecular Formula:
C19H21ClN2O
Molecular Weight:
328.8 g/mol
1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-8-methoxy-2-(phenylmethyl)-, monohydrochloride
CAS No.: 144092-65-9
Cat. No.: VC0516509
Molecular Formula: C19H21ClN2O
Molecular Weight: 328.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | A 30312 is a biochemical that may specifically overcome multidrug resistance without the serious hypotensive effects associated with calcium antagonists. It is a fused indole that has been found to overcome multidrug resistance in P388/Adr cells in vitro. It potentiates the cytotoxicity of the antitumor drugs Adriamycin, vinblastine, and vincristine in multidrug-resistant cells with no effect on drug-sensitive parent P388 cells. |
|---|---|
| CAS No. | 144092-65-9 |
| Molecular Formula | C19H21ClN2O |
| Molecular Weight | 328.8 g/mol |
| IUPAC Name | 2-benzyl-8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indole;hydrochloride |
| Standard InChI | InChI=1S/C19H20N2O.ClH/c1-22-15-7-8-18-16(11-15)17-13-21(10-9-19(17)20-18)12-14-5-3-2-4-6-14;/h2-8,11,20H,9-10,12-13H2,1H3;1H |
| Standard InChI Key | KHANUNWSUNXEKV-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)NC3=C2CN(CC3)CC4=CC=CC=C4.Cl |
| Canonical SMILES | COC1=CC2=C(C=C1)NC3=C2CN(CC3)CC4=CC=CC=C4.Cl |
| Appearance | Solid powder |
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